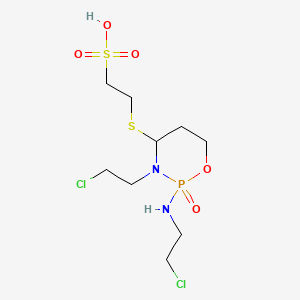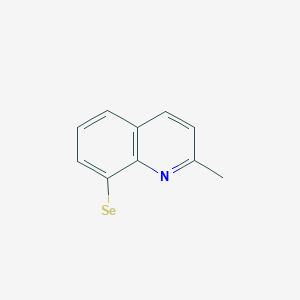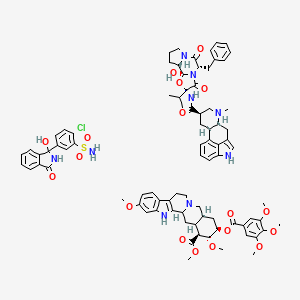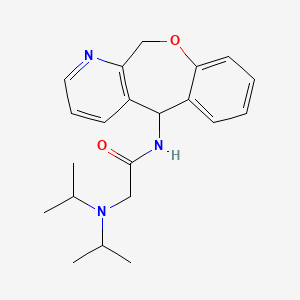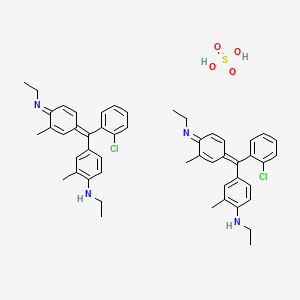
9H-Purine, 2-((4-butylphenyl)amino)-6-chloro-9-(2-deoxy-beta-D-erythro-pentofuranosyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9H-Purine, 2-((4-butylphenyl)amino)-6-chloro-9-(2-deoxy-beta-D-erythro-pentofuranosyl)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its purine base structure, which is modified with a butylphenylamino group, a chlorine atom, and a deoxy sugar moiety. Its unique structure makes it a subject of interest in medicinal chemistry and biochemical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purine, 2-((4-butylphenyl)amino)-6-chloro-9-(2-deoxy-beta-D-erythro-pentofuranosyl)- typically involves multiple steps, including the formation of the purine base, the introduction of the butylphenylamino group, chlorination, and the attachment of the deoxy sugar moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound at a commercial scale.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and purine base sites.
Reduction: Reduction reactions can occur, especially at the chlorinated site.
Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly involving the chlorine atom and the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide and various halides are employed under controlled pH and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted purine derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, the compound is studied for its interactions with nucleic acids and proteins. Its ability to mimic natural nucleotides makes it useful in studying DNA and RNA processes.
Medicine
Medically, the compound is explored for its potential as an antiviral and anticancer agent. Its structural similarity to nucleotides allows it to interfere with viral replication and cancer cell proliferation.
Industry
In the industrial sector, the compound is used in the development of new pharmaceuticals and biotechnological applications. Its versatility makes it a valuable component in various industrial processes.
作用机制
The mechanism of action of 9H-Purine, 2-((4-butylphenyl)amino)-6-chloro-9-(2-deoxy-beta-D-erythro-pentofuranosyl)- involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or interfere with nucleic acid functions by incorporating into DNA or RNA strands. These interactions disrupt normal cellular processes, leading to the desired therapeutic effects.
相似化合物的比较
Similar Compounds
- 9H-Purine, 2-((4-methylphenyl)amino)-6-chloro-9-(2-deoxy-beta-D-erythro-pentofuranosyl)-
- 9H-Purine, 2-((4-ethylphenyl)amino)-6-chloro-9-(2-deoxy-beta-D-erythro-pentofuranosyl)-
- 9H-Purine, 2-((4-propylphenyl)amino)-6-chloro-9-(2-deoxy-beta-D-erythro-pentofuranosyl)-
Uniqueness
The uniqueness of 9H-Purine, 2-((4-butylphenyl)amino)-6-chloro-9-(2-deoxy-beta-D-erythro-pentofuranosyl)- lies in its specific butylphenylamino group, which imparts distinct chemical and biological properties. This modification enhances its binding affinity to certain molecular targets and improves its stability and solubility compared to similar compounds.
属性
| 104715-73-3 | |
分子式 |
C20H24ClN5O3 |
分子量 |
417.9 g/mol |
IUPAC 名称 |
(2R,3S,5S)-5-[2-(4-butylanilino)-6-chloropurin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C20H24ClN5O3/c1-2-3-4-12-5-7-13(8-6-12)23-20-24-18(21)17-19(25-20)26(11-22-17)16-9-14(28)15(10-27)29-16/h5-8,11,14-16,27-28H,2-4,9-10H2,1H3,(H,23,24,25)/t14-,15+,16-/m0/s1 |
InChI 键 |
FBRDWENSZCBQLS-XHSDSOJGSA-N |
手性 SMILES |
CCCCC1=CC=C(C=C1)NC2=NC3=C(C(=N2)Cl)N=CN3[C@@H]4C[C@@H]([C@H](O4)CO)O |
规范 SMILES |
CCCCC1=CC=C(C=C1)NC2=NC3=C(C(=N2)Cl)N=CN3C4CC(C(O4)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


